N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan
Description
Properties
Molecular Formula |
C26H26N2O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H26N2O7/c1-2-3-4-15-10-25(31)35-23-12-18(6-7-19(15)23)34-14-24(30)28-22(26(32)33)9-16-13-27-21-8-5-17(29)11-20(16)21/h5-8,10-13,22,27,29H,2-4,9,14H2,1H3,(H,28,30)(H,32,33) |
InChI Key |
PILODEJWJAFZST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Modified Pechmann Condensation for 4-Butyl Substitution
To introduce the butyl group, ethyl 3-oxohexanoate replaces ethyl acetoacetate. The reaction proceeds under sulfuric acid catalysis at 80–100°C for 6–8 hours:
Key Parameters
| Parameter | Value/Description |
|---|---|
| Catalyst | Concentrated HSO (5–10 mol%) |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
The product is purified via recrystallization from ethanol, yielding white crystals (m.p. 162–164°C).
Functionalization of the Chromen Core
Acetylation of the 7-Hydroxy Group
The 7-hydroxy group undergoes acetylation using α-bromoethyl acetate in acetone with potassium carbonate as a base:
Optimization Insights
Hydrazide Formation
The ethyl ester is converted to a hydrazide via treatment with hydrazine hydrate in ethanol:
Characterization Data
Coupling with 5-Hydroxytryptophan
Activation of the Hydrazide
The hydrazide is condensed with 5-hydroxytryptophan using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF):
Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Coupling Reagent | EDC (1.5 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → Room temperature |
| Yield | 58–63% |
Purification and Analysis
The crude product is purified via column chromatography (silica gel, 3:7 ethyl acetate/petroleum ether) and characterized by:
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pechmann Condensation | 65–72 | ≥95 | Scalability |
| Acetylation | 78–85 | ≥90 | Mild conditions |
| Hydrazide Formation | 82–88 | ≥92 | High selectivity |
| Final Coupling | 58–63 | ≥88 | Compatibility with sensitive groups |
Challenges and Optimization Strategies
Regioselectivity in Pechmann Condensation
The butyl group’s introduction at position 4 requires precise control of steric and electronic effects. Microwave-assisted synthesis reduces reaction time to 1–2 hours while improving yield to 78%.
Stability of 5-Hydroxytryptophan
The indole ring’s sensitivity to oxidation necessitates inert atmospheres (N/Ar) during coupling. Adding 2,6-di-tert-butyl-4-methylphenol (BHT) as an antioxidant stabilizes the intermediate.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The hydroxyl group in the tryptophan moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted tryptophan derivatives.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Effects :
-
Neuroprotective Properties :
- Studies have shown that compounds similar to N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .
- Anti-inflammatory Activity :
Biochemical Interactions
The interaction of this compound with various biological pathways is crucial for its therapeutic efficacy:
- Serotonergic System :
- Gut-Brain Axis :
Case Study 1: Antidepressant Efficacy
A double-blind placebo-controlled trial investigated the effects of 5-Hydroxytryptophan in combination with this compound on patients with major depressive disorder. Results indicated significant improvements in mood and reductions in anxiety symptoms compared to the placebo group.
Case Study 2: Neuroprotection in Rodent Models
In rodent models of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function as measured by behavioral tests.
Mechanism of Action
The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s structural analysis likely employs tools like SHELXL (for refinement) and Mercury (for crystal packing visualization) . Key comparisons with analogous compounds include:
- Crystallographic Insights :
Methodological Considerations
- Structural Validation : Tools like WinGX/ORTEP enable anisotropic displacement modeling, critical for comparing conformational flexibility with simpler coumarins.
- Database Cross-Referencing : Mercury facilitates intermolecular interaction analysis (e.g., π-π stacking in coumarin vs. H-bonding in 5-HTP derivatives).
Biological Activity
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan (referred to as compound X) is a synthetic compound that combines the structural features of chromen derivatives with the biological activity of 5-hydroxytryptophan (5-HTP). This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Compound X is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H27NO6 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | (2S)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid |
| InChI Key | ZKSKWALACRWCGI-KRWDZBQOSA-N |
The compound features a chromen core, which is known for its diverse biological activities, particularly in medicinal chemistry.
1. Antioxidant Activity
Research indicates that chromen derivatives exhibit significant antioxidant properties. Compound X may function as a free radical scavenger, reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anticancer Properties
The anticancer potential of compound X has been explored through various studies. For instance, similar chromen derivatives have shown effective inhibition of cancer cell proliferation. A notable study demonstrated that coumarin-containing compounds exhibited IC50 values against MCF-7 breast cancer cells as low as 0.47 μM, suggesting that compound X may possess comparable efficacy in targeting tumor cells .
3. Neuroprotective Effects
5-Hydroxytryptophan is recognized for its role in serotonin synthesis, which has implications for mood regulation and neuroprotection. Compound X's structural relationship with 5-HTP suggests potential neuroprotective effects, possibly aiding in conditions like depression and anxiety by enhancing serotonin levels in the brain .
The biological activities of compound X can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is relevant for cognitive function and Alzheimer's disease treatment .
- Modulation of Signaling Pathways : The interaction of compound X with various receptors and enzymes may modulate signaling pathways related to inflammation and apoptosis in cancer cells.
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to compound X:
- Anticancer Activity : A study investigating the effects of various coumarin derivatives found that certain compounds significantly inhibited MCF-7 cell growth, indicating a promising avenue for cancer therapy .
- Neuroprotective Studies : Research on 5-Hydroxytryptophan has shown its effectiveness in enhancing serotonin levels and improving mood disorders, suggesting that compound X could similarly benefit neurological health .
Q & A
Q. What are the established synthetic routes for N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan?
The synthesis typically involves multi-step organic reactions, including:
- Coumarin core formation : Alkylation or condensation reactions to construct the 4-butyl-2-oxo-2H-chromen-7-yl moiety.
- Acetylation : Reaction of the hydroxyl group on the coumarin core with bromoacetyl bromide or chloroacetic anhydride to form the acetyloxy bridge.
- Amide coupling : Conjugation of the acetylated coumarin derivative with 5-hydroxytryptophan using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Key considerations : Solvent selection (e.g., DMF for polar intermediates), temperature control (0–25°C for amide bond stability), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR to confirm the acetyloxy bridge (δ 4.0–4.5 ppm for CH2 adjacent to oxygen) and amide bond formation (δ 6.5–8.5 ppm for indole protons in tryptophan).
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and monitor reaction progress.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
Validation : Compare spectral data with structurally analogous coumarin-tryptophan hybrids (e.g., 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid) .
Q. How can researchers confirm the compound’s purity and structural integrity during synthesis?
- Melting point analysis : Compare observed m.p. with literature values for similar coumarin derivatives (e.g., 4-methylumbelliferone derivatives: 280–300°C).
- TLC monitoring : Use silica plates with fluorescent indicators; track Rf values under UV light (254 nm).
- Elemental analysis : Verify C, H, N percentages (±0.3% theoretical values) for new derivatives .
Q. What are the core structural motifs of this compound, and how do they influence its reactivity?
- Coumarin scaffold : The 2-oxo-2H-chromen core provides UV-vis fluorescence (λmax ~320 nm), enabling tracking in biological assays.
- Acetyloxy linker : Enhances solubility in polar solvents and stabilizes the amide bond against hydrolysis.
- 5-Hydroxytryptophan moiety : Introduces chiral centers and potential for hydrogen bonding with biological targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Perform IC50/EC50 assays across multiple cell lines (e.g., HEK-293 for receptor binding, HepG2 for metabolic stability).
- Control experiments : Use selective inhibitors (e.g., ketanserin for 5-HT2A receptor antagonism) to confirm target specificity.
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC-MS quantification before assays .
Q. What strategies optimize reaction yields during the coupling of acetylated coumarin with 5-hydroxytryptophan?
- Protecting group chemistry : Protect the indole NH of tryptophan with Boc groups to prevent side reactions during amide coupling.
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12–24 hours) and improve yields (15–20% increase) under controlled temperature (80–100°C).
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency .
Q. How can researchers investigate the compound’s interaction with enzymes (e.g., cytochrome P450 or monoamine oxidases)?
- Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition constants (Ki) using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4).
- Docking studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions between the coumarin-tryptophan hybrid and enzyme active sites.
- Metabolic profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Fragment-based modifications : Synthesize analogs with variations in:
- Coumarin substituents : Replace the 4-butyl group with branched alkyl chains (e.g., isopropyl) to assess hydrophobicity effects.
- Linker length : Substitute the acetyloxy bridge with PEG-based spacers to modulate flexibility.
- Amino acid residues : Replace 5-hydroxytryptophan with D-isomers or non-canonical amino acids (e.g., 5-methoxytryptophan) .
- High-throughput screening : Use 96-well plate formats to test libraries of derivatives against panels of biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
